9-Oxa-5-azaspiro[3.6]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-5-azaspiro[3.6]decan-6-one: is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for various chemical and biological studies. The compound has a molecular formula of C8H13NO2 and a molecular weight of 155.2 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxa-5-azaspiro[3.6]decan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxa-5-azaspiro[3.6]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms within the ring.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9-Oxa-5-azaspiro[3.6]decan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its spiro structure can be incorporated into pharmaceuticals to enhance their biological activity and stability .
Medicine: In medicine, this compound derivatives are explored for their potential therapeutic properties. They may serve as lead compounds in drug discovery programs targeting various diseases .
Industry: Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 9-Oxa-5-azaspiro[3.6]decan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
9-Oxa-6-azaspiro[4.5]Decan-7-one: This compound has a similar spiro structure but differs in the position of the oxygen and nitrogen atoms.
9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one: This derivative includes a benzyl group, which can significantly alter its chemical and biological properties.
Uniqueness: 9-Oxa-5-azaspiro[3.6]decan-6-one is unique due to its specific ring structure and the positioning of the oxygen and nitrogen atoms. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13NO2 |
---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
9-oxa-5-azaspiro[3.6]decan-6-one |
InChI |
InChI=1S/C8H13NO2/c10-7-2-5-11-6-8(9-7)3-1-4-8/h1-6H2,(H,9,10) |
Clave InChI |
JWPBEZOAJMDBRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)COCCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.